METHYL 5-(DIMETHYLCARBAMOYL)-2-[5-(3,4-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
Overview
Description
Methyl 5-[(dimethylamino)carbonyl]-2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrimidine core, a thiophene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-(DIMETHYLCARBAMOYL)-2-[5-(3,4-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This can be achieved through nucleophilic substitution or electrophilic addition reactions.
Attachment of the Dimethylamino Group: This step often involves the use of dimethylamine and a suitable activating agent.
Formation of the Thiophene Ring: This can be synthesized through a variety of methods, including the Gewald reaction.
Final Coupling Reactions: The various fragments are coupled together using peptide coupling reagents or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the dimethylamino group.
Reduction: Reduction reactions can target the carbonyl groups and the pyrazolo[1,5-a]pyrimidine core.
Substitution: The aromatic rings and the thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, the compound may be studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, can provide insights into its potential therapeutic applications.
Medicine
In medicine, this compound could be investigated for its potential as a drug candidate. Its unique structure and functional groups may allow it to interact with specific biological targets, making it a potential lead compound for drug development.
Industry
In industry, the compound may be used in the development of new materials, such as polymers and coatings. Its unique properties could impart desirable characteristics to these materials, such as increased stability or enhanced performance.
Mechanism of Action
The mechanism of action of METHYL 5-(DIMETHYLCARBAMOYL)-2-[5-(3,4-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-[(dimethylamino)carbonyl]-2-({[5-(3,4-dimethylphenyl)-7-(fluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate
- Methyl 5-[(dimethylamino)carbonyl]-2-({[5-(3,4-dimethylphenyl)-7-(chloromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate
Uniqueness
The uniqueness of METHYL 5-(DIMETHYLCARBAMOYL)-2-[5-(3,4-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in its trifluoromethyl group, which can impart unique electronic and steric properties. This can influence its reactivity, stability, and interactions with biological targets, making it distinct from similar compounds with different substituents.
Properties
IUPAC Name |
methyl 5-(dimethylcarbamoyl)-2-[[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]-4-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F3N5O4S/c1-12-7-8-15(9-13(12)2)16-10-18(26(27,28)29)34-19(30-16)11-17(32-34)22(35)31-23-20(25(37)38-6)14(3)21(39-23)24(36)33(4)5/h7-11H,1-6H3,(H,31,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STOCNMZKJNXWKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=C(C(=C(S4)C(=O)N(C)C)C)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F3N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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